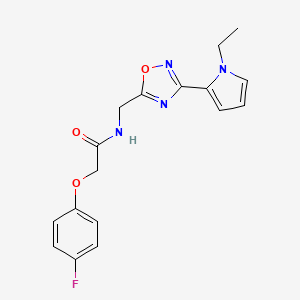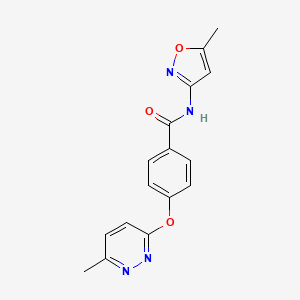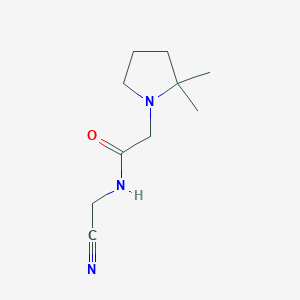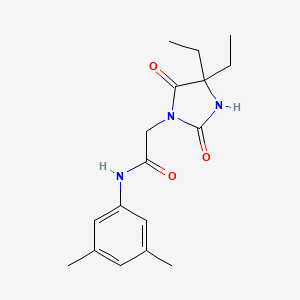
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide, also known as DEIDA, is a chemical compound synthesized for scientific research purposes. It belongs to the class of imidazolidinones and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may act by inhibiting the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide may also act by inhibiting the growth of cancer cells through a mechanism that involves the induction of apoptosis.
Biochemical and Physiological Effects
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been evaluated for its potential use as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is its high yield in the synthesis process. This makes it easier to obtain large quantities of the compound for use in lab experiments. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects, which make it a promising compound for further research.
However, one of the limitations of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has not been extensively studied for its potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. One area of research could focus on understanding the compound's mechanism of action. This could involve studying the interactions between 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide and various enzymes and proteins in the body.
Another area of research could focus on evaluating the potential side effects of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. This could involve studying the compound's effects on various organs and systems in the body.
Finally, research could also focus on developing new applications for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. This could involve studying the compound's effects on various diseases and conditions, as well as developing new formulations and delivery methods for the compound.
Méthodes De Synthèse
The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with ethyl chloroformate to form an intermediate compound, which is then reacted with imidazolidine-2,4-dione to produce 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide obtained from this method is high, and the compound is purified by recrystallization.
Applications De Recherche Scientifique
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has also been studied for its potential use as an antibacterial and antifungal agent. In addition, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has been evaluated for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in various physiological processes.
Propriétés
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQJIVROQMDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclooctane-1-carboxylate](/img/structure/B2622008.png)
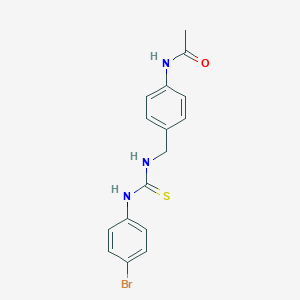
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride](/img/structure/B2622010.png)

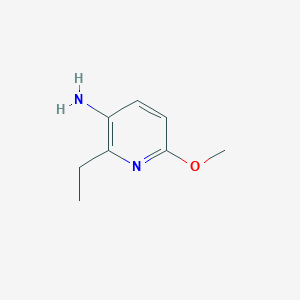

![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
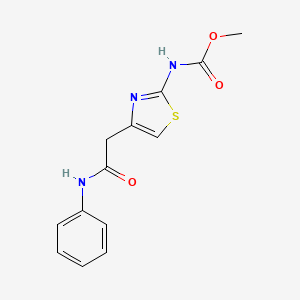

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
